1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, ethoxy, and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidone structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Each step requires specific reagents and conditions, such as the use of strong bases or acids, solvents like dichloromethane or ethanol, and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy and diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, while the hydroxyl and ethoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- **1-[2-(DIMETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- **1-[2-(DIETHYLAMINO)ETHYL]-5-(3-METHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness: The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both diethylamino and ethoxy groups, along with the hydroxyl and carbonyl functionalities, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H36N2O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O6/c1-6-29(7-2)15-16-30-25(20-11-14-22(31)23(17-20)35-8-3)24(27(33)28(30)34)26(32)19-9-12-21(13-10-19)36-18(4)5/h9-14,17-18,25,31-32H,6-8,15-16H2,1-5H3/b26-24- |
InChI Key |
TYHLPZFMKHTQQI-LCUIJRPUSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OCC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OCC |
Origin of Product |
United States |
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